3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NEURODYE DI-8-ANEPPQ is a fast-responding membrane potential dye. It is a member of the AminoNaphthylEthenylPyridinium dye family, known for its sensitivity to changes in electrical potential across cell membranes. This compound is particularly useful for detecting submillisecond changes in membrane potential, making it valuable in neurobiological research .
Preparation Methods
The preparation of NEURODYE DI-8-ANEPPQ involves the synthesis of the AminoNaphthylEthenylPyridinium core structure, followed by the introduction of specific hydrophobic chains to enhance its membrane-binding properties. The dye is typically synthesized in a multi-step process that includes:
Formation of the core structure: This involves the reaction of naphthylamine with pyridine derivatives under controlled conditions.
Introduction of hydrophobic chains: Long alkyl chains are attached to the core structure to increase the dye’s hydrophobicity and membrane affinity.
Purification: The final product is purified using chromatographic techniques to ensure high purity and performance
Chemical Reactions Analysis
NEURODYE DI-8-ANEPPQ primarily undergoes reactions related to its interaction with cell membranes:
Binding to membranes: The dye binds to the lipid bilayer of cell membranes, where it becomes fluorescent.
Response to membrane potential changes: The dye’s fluorescence properties change in response to alterations in the membrane potential, allowing for the detection of hyperpolarization and depolarization events
Scientific Research Applications
NEURODYE DI-8-ANEPPQ has a wide range of applications in scientific research:
Neurobiology: It is used for studying the electrical activity of neurons, including action potentials and synaptic transmission.
Cardiology: The dye is employed to investigate the electrical properties of cardiac cells and tissues.
Cell signaling: Researchers use it to monitor changes in membrane potential during various cellular processes, such as ion channel activity and signal transduction .
Mechanism of Action
The mechanism of action of NEURODYE DI-8-ANEPPQ involves its integration into the cell membrane, where it responds to changes in the electric field. The dye’s electronic structure changes in response to membrane potential alterations, leading to shifts in its fluorescence excitation and emission spectra. This allows researchers to quantify membrane potential changes using fluorescence measurements .
Comparison with Similar Compounds
NEURODYE DI-8-ANEPPQ is compared with other similar compounds in the AminoNaphthylEthenylPyridinium dye family:
NEURODYE DI-4-ANEPPQ: This dye is less hydrophobic and more prone to internalization, making it less suitable for long-term studies.
NEURODYE DI-12-ANEPPQ: This dye is more hydrophobic than NEURODYE DI-8-ANEPPQ and is used for specific applications requiring higher membrane affinity
NEURODYE DI-8-ANEPPQ stands out due to its balanced hydrophobicity, making it ideal for extended observations without significant internalization or phototoxicity.
Properties
Molecular Formula |
C39H61Br2N3 |
---|---|
Molecular Weight |
731.7 g/mol |
IUPAC Name |
3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C39H61N3.2BrH/c1-6-8-10-12-14-16-28-41(29-17-15-13-11-9-7-2)39-24-23-37-33-36(21-22-38(37)34-39)20-19-35-25-30-40(31-26-35)27-18-32-42(3,4)5;;/h19-26,30-31,33-34H,6-18,27-29,32H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
RSALBKNLLMCAHW-UHFFFAOYSA-L |
Isomeric SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[Br-].[Br-] |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.